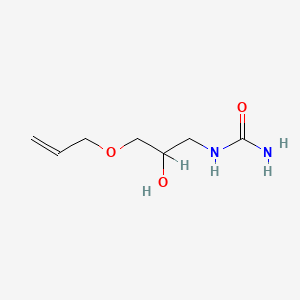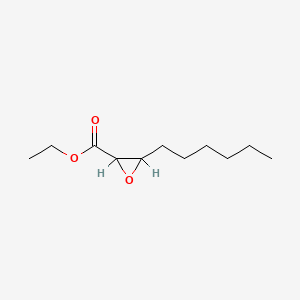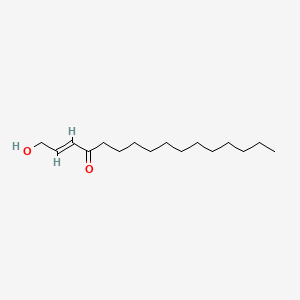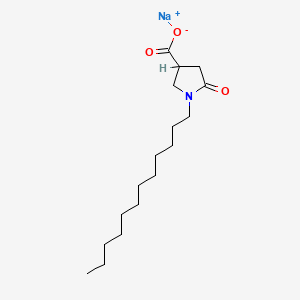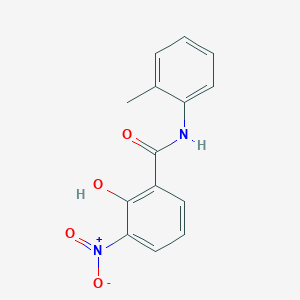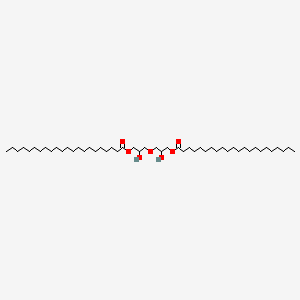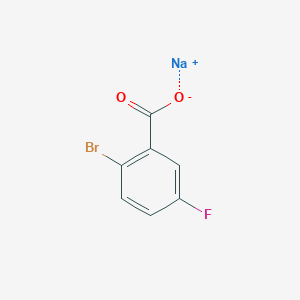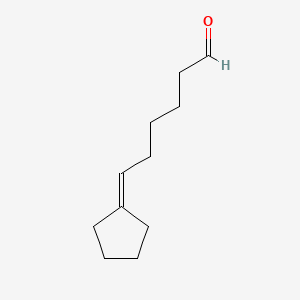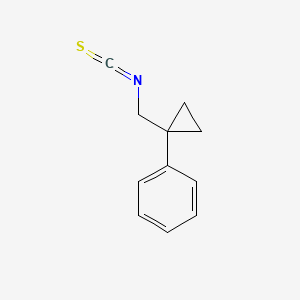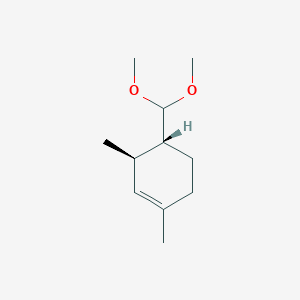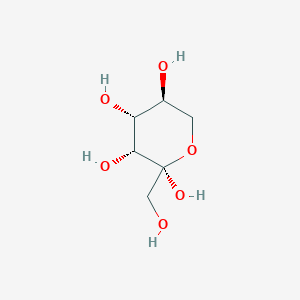
beta-L-Tagatopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-L-Tagatopyranose: is a monosaccharide, specifically a hexose, which is a six-carbon sugar It is one of the stereoisomers of tagatose, a rare sugar that is found in small quantities in dairy products and certain fruits
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-L-Tagatopyranose can be synthesized from D-galactose through an isomerization process. The conversion involves the use of L-arabinose isomerase, an enzyme that catalyzes the isomerization of D-galactose to D-tagatose. The reaction typically occurs under mild conditions, with optimal activity observed at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant strains of microorganisms such as Pichia pastoris. These strains are engineered to express L-arabinose isomerase and beta-D-galactosidase, which facilitate the hydrolysis of lactose to D-galactose and its subsequent isomerization to D-tagatose. This method allows for the efficient production of this compound from lactose-containing feedstock .
Análisis De Reacciones Químicas
Types of Reactions: Beta-L-Tagatopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.
Major Products:
Oxidation: Produces sugar acids such as tagaric acid.
Reduction: Produces sugar alcohols like tagitol.
Substitution: Produces various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Beta-L-Tagatopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: It is being investigated for its potential as a low-calorie sweetener and its effects on blood glucose levels, making it a candidate for diabetes management.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mecanismo De Acción
The mechanism by which beta-L-Tagatopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. In the human body, it is metabolized differently from glucose, leading to a lower glycemic response. It acts as a substrate for certain enzymes involved in carbohydrate metabolism, influencing pathways related to energy production and storage .
Comparación Con Compuestos Similares
D-Tagatose: Another stereoisomer of tagatose with similar properties but different metabolic effects.
L-Sorbopyranose: A related sugar with a similar structure but different functional properties.
D-Psicopyranose: Another hexose sugar with comparable chemical behavior.
Uniqueness: Beta-L-Tagatopyranose is unique due to its specific stereochemistry, which influences its interaction with enzymes and metabolic pathways. This distinct stereochemistry results in different physiological effects compared to its isomers and other similar compounds .
Propiedades
Número CAS |
41847-58-9 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Clave InChI |
LKDRXBCSQODPBY-KCDKBNATSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


